Scaffold-Class Validation: 2-Phenylthiazole-4-Carboxylic Acid as a Nanomolar Xanthine Oxidase Inhibitor Chemotype
The 2-phenylthiazole-4-carboxylic acid scaffold—of which 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid is a 3-benzyloxy-substituted derivative—has been validated as a potent xanthine oxidase (XO) inhibitor platform. In a scaffold-hopping study replacing the thiazole ring of Febuxostat, lead compound 8 within this series achieved an IC50 of 48.6 nM against XO, with activity described as equivalent to a Febuxostat analog (compound 7). Furthermore, compound 8 demonstrated a statistically significant hypouricemic effect in potassium oxonate-hypoxanthine-induced hyperuricemic mice in vivo [1]. This establishes the 2-phenylthiazole-4-carboxylic acid core as a bona fide pharmacophore for XO inhibition, providing a rational basis for exploring 3-benzyloxy-substituted variants such as the target compound.
| Evidence Dimension | XO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured for 2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid; scaffold representative compound 8: IC50 = 48.6 nM |
| Comparator Or Baseline | Febuxostat analog (compound 7): IC50 equivalent to compound 8; Allopurinol: IC50 ~7 µM (historical clinical comparator) |
| Quantified Difference | Compound 8 (scaffold representative) ~144-fold more potent than Allopurinol; equivalent to Febuxostat analog |
| Conditions | In vitro XO enzyme inhibition assay; in vivo potassium oxonate-hypoxanthine-induced hyperuricemic mouse model |
Why This Matters
This scaffold-level validation justifies procurement of 2-[3-(benzyloxy)phenyl]thiazole-4-carboxylic Acid for XO-focused medicinal chemistry programs, as the core chemotype has demonstrated nanomolar target engagement and in vivo efficacy.
- [1] Xu X, Deng L, Nie L, Chen Y, Liu Y, Xie R, Li Z. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorg Med Chem Lett. 2019;29(4):525-528. doi:10.1016/j.bmcl.2019.01.005. View Source
